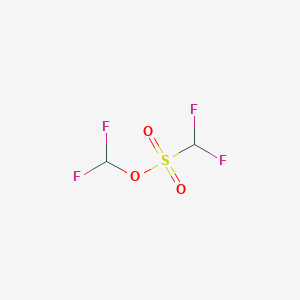Difluoromethyl difluoromethanesulfonate
CAS No.: 101817-80-5
Cat. No.: VC17514798
Molecular Formula: C2H2F4O3S
Molecular Weight: 182.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101817-80-5 |
|---|---|
| Molecular Formula | C2H2F4O3S |
| Molecular Weight | 182.10 g/mol |
| IUPAC Name | difluoromethyl difluoromethanesulfonate |
| Standard InChI | InChI=1S/C2H2F4O3S/c3-1(4)9-10(7,8)2(5)6/h1-2H |
| Standard InChI Key | IGPXFQOUYIQWAO-UHFFFAOYSA-N |
| Canonical SMILES | C(OS(=O)(=O)C(F)F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Difluoromethyl triflate is a colorless to pale yellow liquid with a molecular weight of 200.08 g/mol. Its structure comprises a trifluoromethanesulfonyl group () bonded to a difluoromethyl ether (). Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1885-46-7 |
| SMILES | O=S(C(F)(F)F)(OC(F)F)=O |
| InChI Key | DAANAKGWBDWGBQ-UHFFFAOYSA-N |
| Density | 1.56 g/cm³ (estimated) |
| Boiling Point | 85–87°C (lit.) |
The compound’s reactivity stems from the electrophilic triflate group and the nucleophilic difluoromethyl moiety, enabling diverse functionalization pathways .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Difluoromethyl triflate is typically synthesized via the reaction of trifluoromethanesulfonic acid with (trifluoromethyl)trimethylsilane () in the presence of titanium tetrachloride ():
This method yields the product in >90% purity under anhydrous conditions .
Scalable Manufacturing
Industrial protocols often employ continuous-flow reactors to enhance safety and efficiency. A representative procedure involves:
-
Reagent Mixing: Combining and at −20°C.
-
Catalytic Activation: Adding (5 mol%) to initiate the exothermic reaction.
-
Purification: Distillation under reduced pressure (20 mmHg) to isolate the product .
Applications in Organic Synthesis
Difluoromethylation of Heterocycles
Difluoromethyl triflate enables direct C–H difluoromethylation of nitrogen-containing heterocycles, such as quinoxalinones and indoles. For example, under photocatalysis with eosin Y and air as an oxidant, it reacts with quinoxalin-2(1H)-ones to yield difluoromethylated derivatives (Fig. 1):
This method achieves yields of 38–81% and exhibits excellent functional group tolerance, including free hydroxyl and amide groups .
Late-Stage Functionalization of Pharmaceuticals
The reagent has been employed to modify bioactive molecules, enhancing their pharmacokinetic properties. Notable examples include:
-
2′-Deoxy-5-difluoromethyluridine (F₂TDR): Synthesized via difluoromethylation of deoxyuridine, showing IC₅₀ values of 8–12 μM against HCT116, HepG-2, and MCF-7 cancer cell lines .
-
Caffeine Derivatives: Difluoromethylation at the C8 position improves metabolic stability while retaining adenosine receptor affinity .
| Hazard Statement | Precautionary Measure |
|---|---|
| H314: Causes severe burns | P280: Wear protective gloves |
| H302: Harmful if swallowed | P301+P312: Seek medical attention |
Recent Advances and Future Directions
Photocatalytic Difluoromethylation
Recent studies highlight the use of organic photocatalysts like rose bengal to mediate difluoromethylation under visible light. This approach eliminates the need for metal catalysts, achieving 72% yields in 12 hours .
Computational Insights
Density functional theory (DFT) calculations reveal that the reaction proceeds via a radical mechanism, with the difluoromethyl radical () attacking electron-deficient aromatic systems. Solvent effects, particularly DMSO’s polarity, stabilize transition states and enhance reaction rates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume